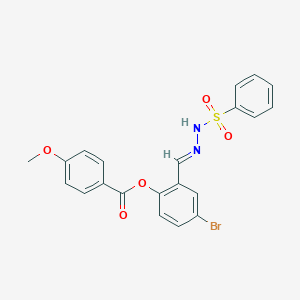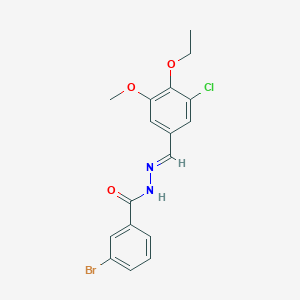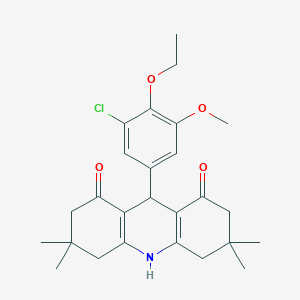![molecular formula C21H16Cl2N2O5S B423344 2-CHLORO-4-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423344.png)
2-CHLORO-4-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-4-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound that features a combination of chloro, methoxy, and benzenesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hydrazone: This involves the reaction of 3-chlorobenzoyl hydrazine with an aldehyde or ketone to form the hydrazone intermediate.
Sulfonation: The hydrazone intermediate is then subjected to sulfonation using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to introduce the benzenesulfonate group.
Chlorination: The final step involves the chlorination of the aromatic ring using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound and its derivatives could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-CHLORO-4-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-methoxyphenyl benzenesulfonate
- 2-chloro-4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-6-methoxyphenyl benzenesulfonate
Uniqueness
The uniqueness of 2-CHLORO-4-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloro and methoxy groups, along with the benzenesulfonate moiety, allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C21H16Cl2N2O5S |
|---|---|
Molecular Weight |
479.3g/mol |
IUPAC Name |
[2-chloro-4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]-6-methoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C21H16Cl2N2O5S/c1-29-19-11-14(13-24-25-21(26)15-6-5-7-16(22)12-15)10-18(23)20(19)30-31(27,28)17-8-3-2-4-9-17/h2-13H,1H3,(H,25,26)/b24-13+ |
InChI Key |
BTRASXCLGCULJR-ZMOGYAJESA-N |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{4-[(2-methylbenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B423261.png)

![N'~1~-{(E)-1-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE](/img/structure/B423263.png)
![2-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B423264.png)
![4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE](/img/structure/B423265.png)
![4-{(E)-[(5-bromo-2-methoxybenzoyl)hydrazono]methyl}-2-methoxyphenyl benzoate](/img/structure/B423266.png)
![3-bromo-N'-[(5-{2-nitro-4-methoxyphenyl}-2-furyl)methylene]benzohydrazide](/img/structure/B423268.png)


![4-methoxy-N'-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B423273.png)

![5-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B423276.png)
![2-methoxy-4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B423278.png)
![2-CHLORO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE](/img/structure/B423279.png)
